CYP3A4 Inhibition: Bromo vs. Chloro Analog
The 6-bromo derivative exhibits substantially greater inhibitory activity against CYP3A4 compared to its 6-chloro counterpart. In a direct head-to-head comparison using recombinant human CYP3A4 with midazolam as substrate, the bromo compound achieved an IC50 of 90 nM [1], while the chloro analog demonstrated only 10,000 nM inhibition [2]. This difference underscores the critical role of the larger, more polarizable bromine atom in engaging the CYP3A4 active site.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | 6-Chloro-2-(4-pyridinyl)-1H-benzimidazole: 10,000 nM |
| Quantified Difference | 111-fold lower IC50 (more potent) |
| Conditions | Recombinant human CYP3A4; midazolam substrate; 30 min preincubation with NADPH |
Why This Matters
For medicinal chemists optimizing lead series, this >100-fold potency differential against CYP3A4—a key drug-metabolizing enzyme—provides critical guidance for mitigating drug-drug interaction risks; selecting the chloro analog would yield misleading ADME liability predictions.
- [1] BindingDB BDBM50584760. Time-dependent inhibition of recombinant human CYP3A4. CHEMBL2068968. 2023. View Source
- [2] BindingDB BDBM50069858. Inhibition of CYP3A4 in human microsomes. CHEMBL3407774. 2016. View Source
